5-Undecyl-1,3,4-thiadiazol-2-amine
Overview
Description
5-Undecyl-1,3,4-thiadiazol-2-amine is a chemical compound with the CAS Number: 100539-95-5 . It has a molecular weight of 255.43 and its IUPAC name is 5-undecyl-1,3,4-thiadiazol-2-ylamine .
Molecular Structure Analysis
The linear formula of this compound is C13H25N3S . The InChI code is 1S/C13H25N3S/c1-2-3-4-5-6-7-8-9-10-11-12-15-16-13(14)17-12/h2-11H2,1H3,(H2,14,16) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 255.43 . It is recommended to be stored in a refrigerator .Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Synthesis : A novel method for the synthesis of thiadiazolo[3,2-a]benzimidazole-5,8-diones, involving 5-Undecyl-1,3,4-thiadiazol-2-amine, was reported by Srinivas and Rao (2009). This synthesis approach shows the versatility of this compound in creating novel chemical compounds.
Improved Synthesis Methods : Erdogan (2018) explored efficient methods for synthesizing derivatives of this compound, using ultrasound-assisted techniques, demonstrating advancements in synthesis methods for such compounds (Erdogan, 2018).
Heterocyclic Derivatives Synthesis : El-Sayed et al. (2015) discussed the creation of various heterocyclic derivatives derived from this compound, highlighting its potential for creating diverse chemical structures (El-Sayed, Shaldom, & Al Mazrouee, 2015).
Development of New Synthesis Techniques : Kokovina et al. (2021) developed a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives, showcasing the potential of this compound in novel synthesis approaches (Kokovina, Gadomsky, Terentiev, & Sanina, 2021).
Biological and Medicinal Applications
Antimicrobial and Antiproliferative Properties : Gür et al. (2020) found that derivatives of this compound exhibit antimicrobial and antiproliferative properties, which is significant for potential pharmacological applications (Gür et al., 2020).
Inhibition of Enzymes : Pflégr et al. (2022) demonstrated that 5-Aryl-1,3,4-oxadiazoles, which can be derived from this compound, are effective in inhibiting certain enzymes, providing insights into their potential medicinal uses (Pflégr et al., 2022).
DNA Interactions : Shivakumara and Krishna (2021) explored the DNA binding interactions of 1,3,4-thiadiazoles, indicating their potential role in therapeutic drug development (Shivakumara & Krishna, 2021).
Potential Anticancer Agents : Sekhar et al. (2019) synthesized novel 1,3,4-thiadiazole derivatives as potential anticancer and antitubercular agents, underscoring the significance of this compound in medicinal chemistry (Sekhar, Rao, Rao, Kumar, & Jha, 2019).
Properties
IUPAC Name |
5-undecyl-1,3,4-thiadiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3S/c1-2-3-4-5-6-7-8-9-10-11-12-15-16-13(14)17-12/h2-11H2,1H3,(H2,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXQTLYYRDRLSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NN=C(S1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100539-95-5 | |
Record name | 5-UNDECYL-1,3,4-THIADIAZOL-2-YLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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